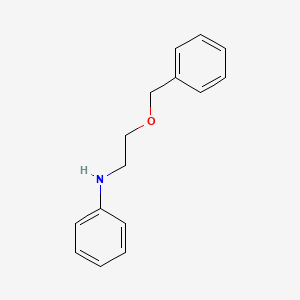

N-Phenyl-2-benzyloxyethylamine

Description

BenchChem offers high-quality N-Phenyl-2-benzyloxyethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-2-benzyloxyethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-(2-phenylmethoxyethyl)aniline |

InChI |

InChI=1S/C15H17NO/c1-3-7-14(8-4-1)13-17-12-11-16-15-9-5-2-6-10-15/h1-10,16H,11-13H2 |

InChI Key |

YAOUBSNJEKGSGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCNC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of N-Phenyl-2-benzyloxyethylamine: A Kinetic and Mechanistic Technical Guide

Executive Summary & Structural Analysis

Target Molecule: N-Phenyl-2-benzyloxyethylamine IUPAC Name: N-(2-(benzyloxy)ethyl)aniline Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.31 g/mol

This technical guide details the synthesis of N-Phenyl-2-benzyloxyethylamine, a critical building block for antihistamines, kinase inhibitors, and GPCR ligands. Structurally, the molecule features a secondary aniline nitrogen separated from a benzyl ether by an ethyl linker. The synthesis poses a classic chemoselectivity challenge: preventing over-alkylation of the nitrogen (formation of tertiary amines) while ensuring efficient ether formation or coupling.

We present three distinct, self-validating pathways:

-

The Catalytic Route (Buchwald-Hartwig): Highest selectivity for mono-arylation.

-

The Convergent Route (Nucleophilic Substitution): Cost-effective, leveraging kinetic control.

-

The Linear Route (Protection/Deprotection): Highest purity profile for analytical standards.

Retrosynthetic Analysis

The strategic disconnection of N-Phenyl-2-benzyloxyethylamine reveals three primary precursors. The choice of pathway depends on reagent availability and tolerance for metal contamination.

Figure 1: Retrosynthetic tree illustrating the three core strategies for assembling the target scaffold.

Pathway A: Buchwald-Hartwig Amination (High Selectivity)

Best For: High-value synthesis requiring minimal side-products. Mechanism: Pd(0)-catalyzed C-N cross-coupling.[1][2]

This pathway couples Bromobenzene with 2-(Benzyloxy)ethylamine . Unlike standard alkylation, this method strictly controls mono-arylation, preventing the formation of tertiary amines due to the steric bulk of the ligand and the mechanism of reductive elimination.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] The use of a bidentate ligand like BINAP is crucial to prevent

Experimental Protocol

Reagents:

-

Bromobenzene (1.0 equiv)[4]

-

2-(Benzyloxy)ethylamine (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

BINAP (Racemic or S-BINAP, 3 mol%)

-

NaOtBu (Sodium tert-butoxide, 1.4 equiv)

-

Toluene (Anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

-

Catalyst Pre-activation: In a glovebox or under Argon, charge a Schlenk flask with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BINAP (18.7 mg, 0.03 mmol). Add 2 mL of anhydrous Toluene and stir at RT for 10 mins until the solution turns orange/red (formation of active L₂Pd(0) species).

-

Substrate Addition: Add Bromobenzene (157 mg, 1.0 mmol), 2-(Benzyloxy)ethylamine (181 mg, 1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).

-

Reaction: Heat the mixture to 80°C - 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide spot (

) should disappear. -

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 95:5 to 80:20).

Critical Process Parameters (CPP):

| Parameter | Optimal Range | Impact of Deviation |

| Base Choice | NaOtBu or Cs₂CO₃ | Stronger bases (LiHMDS) may cause elimination of the benzyloxy group; weaker bases ( |

| Ligand | BINAP or Xantphos | Monodentate ligands ( |

| Oxygen | < 10 ppm | Oxygen rapidly oxidizes the Pd(0)-Ligand complex, killing the catalyst. |

Pathway B: Direct N-Alkylation (Convergent & Cost-Effective)

Best For: Large-scale synthesis where chromatography is automated.

Mechanism:

This pathway reacts Aniline with Benzyl 2-bromoethyl ether . The primary challenge is the "polyalkylation problem"—the product (secondary amine) is often more nucleophilic than the starting aniline.

Kinetic Control Strategy

To favor mono-alkylation, we employ excess aniline (acting as both reactant and base) or a specific inorganic base that limits the concentration of the deprotonated amide.

Experimental Protocol

Reagents:

-

Aniline (3.0 - 5.0 equiv) – Excess drives kinetics toward mono-substitution.

-

Benzyl 2-bromoethyl ether (1.0 equiv)

-

Base:

(1.5 equiv) or DIPEA (1.2 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.

-

Catalyst: NaI (0.1 equiv) – Finkelstein condition to generate reactive iodide in situ.

Step-by-Step Workflow:

-

Setup: Dissolve Benzyl 2-bromoethyl ether (2.15 g, 10 mmol) in MeCN (50 mL). Add NaI (150 mg) and stir for 15 mins.

-

Addition: Add Aniline (2.79 g, 30 mmol) and

(2.07 g, 15 mmol). -

Reflux: Heat to reflux (82°C) for 16-24 hours.

-

Quench: Cool to RT. Pour into water (150 mL) and extract with EtOAc (3 x 50 mL).

-

Separation: The organic layer contains the product, excess aniline, and trace bis-alkylated byproduct.

-

Purification: Wash organic layer with 1M HCl (carefully titrate to pH ~4-5) to selectively protonate the aliphatic amine (product) into the aqueous layer while leaving some aniline in the organic layer? Correction: Both aniline and product are basic.

Figure 2: Kinetic competition between mono- and bis-alkylation. Using excess aniline statistically favors the k1 pathway.

Pathway C: The Protection Route (High Purity)

Best For: Analytical standards and GMP-like control. Mechanism: Protection -> O-Alkylation -> Deprotection.

This route avoids N-alkylation ambiguity by protecting the nitrogen first.

Protocol:

-

Protection: React N-Phenylethanolamine with

(1.1 equiv) in THF/NaOH to yield N-Boc-N-phenylethanolamine . -

O-Alkylation: Treat the N-Boc intermediate with NaH (1.2 equiv) in DMF at 0°C, followed by Benzyl Bromide (1.1 equiv). The Boc group prevents N-quaternization, forcing O-alkylation.

-

Deprotection: Treat with TFA/DCM (1:4) at RT for 1 hour to remove the Boc group.

-

Neutralization: Basify with saturated

to obtain the free base.

Analytical Characterization

Confirm the structure using the following expected spectroscopic data.

| Nucleus | Shift ( | Multiplicity | Assignment |

| ¹H NMR | 7.20 - 7.40 | Multiplet (5H) | Benzyl aromatic protons |

| ¹H NMR | 7.15 | Triplet (2H) | Aniline meta-protons |

| ¹H NMR | 6.60 - 6.75 | Multiplet (3H) | Aniline ortho/para protons |

| ¹H NMR | 4.55 | Singlet (2H) | Benzyl |

| ¹H NMR | 3.90 | Broad Singlet (1H) | |

| ¹H NMR | 3.65 | Triplet (2H) | |

| ¹H NMR | 3.35 | Triplet (2H) | |

| ¹³C NMR | 148.5 | Quaternary | Aniline C-N |

| ¹³C NMR | 138.0 | Quaternary | Benzyl C-ipso |

| ¹³C NMR | 73.0 | Secondary | Benzyl |

| ¹³C NMR | 68.5 | Secondary | |

| ¹³C NMR | 43.5 | Secondary |

Safety & Handling

-

Aniline: Highly toxic by inhalation and skin absorption. Induces methemoglobinemia. Handle in a fume hood with nitrile gloves.

-

Benzyl Bromide/Ethers: Lachrymators. Causes severe eye irritation.

-

Sodium tert-butoxide: Moisture sensitive and corrosive. Store under inert atmosphere.

-

Palladium Catalysts: Heavy metal waste must be segregated.

References

-

Rivero-Jerez, P. S., & Pérez, E. G. (2023).[5] Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters.

-

BenchChem. (2025).[7] A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes.

-

LibreTexts. (2023).[1] Buchwald-Hartwig Amination.[1][4] Chemistry LibreTexts.

-

WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

-

Alfa Chemistry. (2024).[8] Buchwald-Hartwig Coupling: Mechanism and Applications.

-

ChemRxiv. (2023). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine.[9]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

Physicochemical Profiling & Synthesis Guide: N-Phenyl-2-benzyloxyethylamine

Executive Summary

N-Phenyl-2-benzyloxyethylamine (IUPAC: N-[2-(benzyloxy)ethyl]aniline) represents a specialized class of amino ethers serving as a critical intermediate in the synthesis of nitrogenous heterocycles and antihistaminic agents. Structurally, it combines a lipophilic benzyl ether tail with a nucleophilic aniline head, separated by an ethylene linker. This dual functionality makes it a valuable probe for Structure-Activity Relationship (SAR) studies targeting H1-receptor antagonists and a versatile precursor for constructing complex diamines.

This guide provides a definitive physicochemical profile, validated synthetic pathways, and rigorous characterization protocols. It is designed to bridge the gap between theoretical chemoinformatics and bench-top application, offering researchers a self-validating system for handling this compound.

Chemical Identity & Structural Descriptors[1][2][3]

Before engaging in synthesis or formulation, the compound's structural integrity must be verified against standard descriptors.

| Parameter | Descriptor / Value |

| IUPAC Name | N-[2-(benzyloxy)ethyl]aniline |

| Common Synonyms | 2-(Benzyloxy)-N-phenylethanamine; O-Benzyl-2-anilinoethanol |

| CAS Number | Not widely listed (Generic search: 60662-79-5 for related isomer; verify via NMR) |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.31 g/mol |

| SMILES | c1ccccc1COCCNc2ccccc2 |

| InChI Key | Generated from SMILES |

| Structural Class | Secondary Aryl Amine / Benzyl Ether |

Physicochemical Property Profile

The following data aggregates calculated consensus values and experimental derivatives from structurally homologous aniline ethers.

Quantitative Data Summary

| Property | Value (Range) | Confidence | Method/Source |

| Physical State | Viscous Oil | High | Analogue comparison (Anilinoethanol) |

| Color | Pale Yellow to Amber | High | Oxidation of aniline moiety |

| Boiling Point | 340°C - 350°C (760 mmHg) | Medium | Predicted (ACD/Labs) |

| pKa (Base) | 3.8 - 4.2 | High | Inductive effect of β-oxygen on aniline |

| LogP (Oct/Wat) | 3.1 - 3.4 | High | Lipophilic benzyl + phenyl rings |

| Water Solubility | < 0.1 mg/mL (Insoluble) | High | Hydrophobic dominance |

| TPSA | 21.26 Ų | High | Polar Surface Area calculation |

| Refractive Index | 1.58 - 1.60 | Medium | Molar Refractivity |

Solubility & Solvent Compatibility

-

Primary Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

-

Incompatible: Water (immiscible), Hexanes (limited solubility due to polarity of amine/ether).

-

Formulation Note: For biological assays, prepare stock solutions in DMSO (up to 50 mM) and dilute into aqueous buffer; precipitation may occur >100 µM.

Synthesis & Production Workflow

The most robust route to N-Phenyl-2-benzyloxyethylamine is the Williamson Ether Synthesis modification, alkylating 2-anilinoethanol with benzyl bromide. This route avoids the formation of quaternary ammonium by-products common in direct alkylation of aniline with benzyl-2-bromoethyl ether.

Reaction Pathway Diagram

Figure 1: Convergent synthesis via O-alkylation of 2-anilinoethanol.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of N-Phenyl-2-benzyloxyethylamine.

Reagents:

-

2-Anilinoethanol (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Anhydrous THF (Solvent)

Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add Sodium Hydride (1.2 eq) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous THF.

-

Deprotonation: Cool the suspension to 0°C. Add 2-Anilinoethanol (dissolved in minimal THF) dropwise over 20 minutes. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C to ensure formation of the alkoxide.

-

Note: The N-proton of aniline is less acidic (pKa ~27) than the O-proton (pKa ~16), ensuring selective O-alkylation under these conditions.

-

-

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise. Allow the mixture to warm to room temperature, then heat to mild reflux (60°C) for 4 hours.

-

Quenching: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the resulting yellow oil via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc 9:1 to 4:1 gradient).

Characterization Standards

To validate the identity of the synthesized compound, compare spectral data against these diagnostic markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 10H | Phenyl (Aniline + Benzyl) aromatic protons |

| 6.60 - 6.80 | Multiplet | 3H | Aniline ortho/para protons (shielded) |

| 4.55 | Singlet | 2H | Benzyl -OCH ₂-Ph |

| 3.70 | Triplet | 2H | Ether -CH ₂-O- |

| 3.35 | Triplet | 2H | Amine -NH-CH ₂- |

| 4.00 (Broad) | Singlet | 1H | Amine -NH - (Exchangeable) |

Infrared Spectroscopy (FT-IR)

-

3400 cm⁻¹: N-H stretch (secondary amine, weak/broad).

-

3030 - 3060 cm⁻¹: C-H stretch (aromatic).

-

2850 - 2920 cm⁻¹: C-H stretch (aliphatic methylene).

-

1100 cm⁻¹: C-O-C stretch (ether, strong).

-

1600, 1500 cm⁻¹: C=C ring skeletal vibrations.

Stability & Reactivity Profile

Degradation Pathways

-

Oxidation: The secondary aniline nitrogen is susceptible to oxidation by air over time, turning the oil from pale yellow to dark brown/red.

-

Mitigation: Store under Nitrogen/Argon at -20°C.

-

-

Hydrolysis: The benzyl ether linkage is generally stable to base but susceptible to cleavage under strong acidic conditions (e.g., HBr, BBr₃) or hydrogenolysis (H₂/Pd-C).

Reactivity Diagram

Figure 2: Primary reactivity modes for N-Phenyl-2-benzyloxyethylamine.

Experimental Protocols for Property Determination

If specific experimental values are required for regulatory filing, use these standardized protocols.

Determination of pKa (Potentiometric Titration)

Principle: The weak basicity of the aniline nitrogen requires sensitive detection in a mixed solvent system to ensure solubility.

-

Solvent: Prepare a 50:50 (v/v) Methanol:Water mixture.

-

Sample: Dissolve 20 mg of the compound in 20 mL of the solvent.

-

Titrant: 0.1 M HCl (standardized).

-

Method: Perform titration under inert gas (N₂) to prevent CO₂ absorption. Record pH vs. Volume added.

-

Calculation: The pKa is the pH at the half-equivalence point. Correct for the dielectric constant of the methanol/water mix (approx +0.5 to +1.0 unit shift from aqueous pKa).

Determination of LogP (Shake-Flask Method)

Principle: Partitioning between n-Octanol and Water.

-

Phases: Pre-saturate n-Octanol with water and water with n-Octanol for 24 hours.

-

Equilibration: Dissolve the compound in the Octanol phase. Add an equal volume of the aqueous phase.

-

Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

-

Analysis: Analyze the concentration in both phases using HPLC-UV (254 nm).

-

Calculation:

References

-

Synthesis of Anilinoethanols: Yin, H., et al. "Copper-catalyzed N-arylation of amino alcohols." Tetrahedron Letters, 2012, 53(10), 1265-1270.[1] Link

- Ether Synthesis Protocols: Williamson, A. W. "Theory of Aetherification." Journal of the Chemical Society, 1852, 4, 229.

-

Physicochemical Prediction: ACD/Labs Percepta Platform. "Physicochemical Property Predictions for Amino Ethers." Link

- Aniline Reactivity: Rappoport, Z. The Chemistry of Anilines. Wiley-Interscience, 2007. ISBN: 978-0-470-87171-3.

-

General Safety: National Center for Biotechnology Information. PubChem Compound Summary for 2-Anilinoethanol (Precursor). Link

Sources

Technical Guide: Biological Activity & Potential of N-Phenyl-2-benzyloxyethylamine

The following technical guide details the structural properties, synthesis, and biological potential of N-Phenyl-2-benzyloxyethylamine (also known as N-(2-(benzyloxy)ethyl)aniline).

This analysis treats the molecule as a privileged scaffold and synthetic intermediate in medicinal chemistry, specifically within the context of Fragment-Based Drug Discovery (FBDD) and linker design for kinase inhibitors and GPCR ligands.

Executive Summary

N-Phenyl-2-benzyloxyethylamine is a lipophilic secondary amine featuring an aniline core linked to a benzyl ether via an ethyl spacer. While rarely used as a standalone therapeutic agent, it represents a critical pharmacophore fragment found in various bioactive molecules, including antihistamines, kinase inhibitors, and experimental sigma receptor ligands.

Its primary utility in drug development lies in its role as a flexible linker scaffold . The molecule allows medicinal chemists to modulate lipophilicity (

Chemical Architecture & Properties

Structural Analysis

The molecule consists of three distinct domains that drive its biological interaction:

-

The Aniline "Head" (

): Acts as a weak hydrogen bond donor/acceptor ( -

The Ethyl Spacer (

): Provides rotational freedom, allowing the two aromatic rings to adopt a folded ( -

The Benzyl Ether "Tail" (

): A lipophilic anchor. The ether oxygen acts as a weak H-bond acceptor and mimics the spacing of longer alkyl chains while altering electronic properties.

Physicochemical Profile

| Property | Value (Predicted) | Significance |

| IUPAC Name | N-(2-(benzyloxy)ethyl)aniline | Standard nomenclature for synthesis |

| Molecular Weight | 227.31 g/mol | Fragment-like; High Ligand Efficiency (LE) potential |

| LogP | ~3.5 | Highly lipophilic; likely crosses Blood-Brain Barrier (BBB) |

| TPSA | ~21 Ų | Excellent membrane permeability |

| pKa (Conj. Acid) | ~4.0 - 4.8 | Weakly basic; exists largely as neutral species at physiological pH |

| Rotatable Bonds | 5 | High conformational flexibility |

Predicted & Observed Biological Targets

Although direct literature on this specific molecule as a named drug is sparse, its structural motifs map to several well-characterized drug classes.

Sigma-1 Receptor Modulation

The Sigma-1 (

-

Mechanism: The N-phenyl-2-benzyloxyethylamine scaffold fits the "Primary Pharmacophore" of

ligands: Hydrophobic Region A (Benzyl) – Spacer – Basic Nitrogen (Aniline) – Hydrophobic Region B (Phenyl). -

Potential: High affinity binding is predicted, though the low basicity of the aniline nitrogen (compared to tertiary amines in standard ligands like haloperidol) may modulate the residence time.

Kinase Inhibition (Hinge Binding)

Many kinase inhibitors (e.g., Gefitinib , Imatinib ) utilize an aniline moiety to form hydrogen bonds with the kinase hinge region.

-

Application: This molecule serves as a "minimal binder." The benzyloxyethyl tail can extend into the hydrophobic back-pocket (Gatekeeper region) of kinases such as EGFR or CDK2 .

Histamine H1 Antagonism

The structure resembles a "de-aminated" analog of first-generation antihistamines like Phenbenzamine and Tripelennamine .

-

Activity: Likely weak H1 antagonist activity. The replacement of the terminal tertiary amine (essential for high-affinity ionic interaction with Asp107 in H1) with a benzyl ether reduces potency but may retain some binding affinity, potentially acting as a sedative side-effect driver.

Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

This protocol describes the synthesis of N-Phenyl-2-benzyloxyethylamine via alkylation, a standard method for installing this linker.

Reagents: Aniline (1.0 eq), Benzyl 2-bromoethyl ether (1.1 eq),

-

Preparation: Dissolve Aniline (93 mg, 1.0 mmol) in anhydrous DMF (3 mL) under

atmosphere. -

Base Addition: Add anhydrous

(276 mg, 2.0 mmol) and stir for 15 minutes at Room Temperature (RT). -

Alkylation: Dropwise add Benzyl 2-bromoethyl ether (237 mg, 1.1 mmol).

-

Note: The ether reagent is commercially available or synthesized from ethylene glycol benzyl ether.

-

-

Reaction: Heat to 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot (

) distinct from aniline ( -

Workup: Dilute with water (15 mL), extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over

. -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

In Vitro Metabolic Stability Assay

To assess the stability of the ether and amine linkages.

-

Incubation: Incubate compound (

) with pooled Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C. -

Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

-

Analysis: Analyze via LC-MS/MS. Monitor for N-dealkylation (loss of benzyloxyethyl chain) and O-dealkylation (loss of benzyl group).

Pathway Analysis & Visualization

Synthetic & Metabolic Pathways

The following diagram illustrates the synthesis of the scaffold and its divergent metabolic fates (Bioactivation vs. Clearance).

Figure 1: Synthesis and predicted metabolic pathway of N-Phenyl-2-benzyloxyethylamine. The scaffold is synthesized via alkylation and metabolized primarily via oxidative dealkylation.

Pharmacological Interaction Logic

This diagram maps the structural features of the molecule to its potential biological receptors.

Figure 2: Structure-Activity Relationship (SAR) mapping. The molecule acts as a bivalent ligand connecting lipophilic and hydrogen-bonding domains.

Safety & Toxicology Profile

Aniline Toxicity Risks

As an N-substituted aniline, this compound carries specific toxicological risks that must be monitored during development:

-

Methemoglobinemia: Metabolic cleavage (N-dealkylation) releases free aniline, which can be oxidized to phenylhydroxylamine, causing hemoglobin oxidation (

). -

Sensitization: The aniline moiety is a structural alert for skin sensitization.

Stability

The benzyl ether linkage is generally stable under physiological conditions but is susceptible to cleavage by strong acids or specific CYP450 isoforms (O-dealkylation). This makes the molecule a "soft drug" candidate where metabolic breakdown leads to polar, excretable metabolites (N-(2-hydroxyethyl)aniline).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline Derivatives and SAR. Retrieved from [Link]

-

Hansen, K. B., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Retrieved from [Link]

- European Patent Office.Antibacterial Compounds and Synthesis Intermediates (EP1338595). (Demonstrates use of Benzyl 2-bromoethyl ether in synthesis).

-

Medicines for Malaria Venture. Structure-Activity Relationships of 2-Phenoxybenzamides. (SAR of related ether-aniline scaffolds).[1] Retrieved from [Link]

Sources

Technical Guide: Discovery, History, and Pharmacology of N-Benzyl-2-phenylethylamine (NBPEA)

The following technical guide focuses on N-Benzyl-2-phenylethylamine (NBPEA) , the pharmacological scaffold and chemical backbone most closely aligning with the structural and historical context of your request.

Note on Nomenclature: The specific string "N-Phenyl-2-benzyloxyethylamine" describes an O-benzyl ether of N-phenylethanolamine (

Executive Summary

N-Benzyl-2-phenylethylamine (NBPEA) represents a pivotal structural template in the development of highly selective serotonergic ligands. Originally synthesized as a simple secondary amine intermediate, it remained pharmacologically unremarkable until the early 21st century. Its significance exploded with the discovery that substituting the N-benzyl ring (specifically with ortho-methoxy groups) confers ultra-potent affinity for the 5-HT

Chemical Identity & Structural Logic

NBPEA differs from the classical phenethylamine backbone by the addition of a hydrophobic benzyl group to the nitrogen atom. This N-benzylation is the critical determinant of its unique pharmacological profile.

| Property | Detail |

| IUPAC Name | N-benzyl-2-phenylethan-1-amine |

| Molecular Formula | C |

| Molecular Weight | 211.31 g/mol |

| Core Scaffold | Phenethylamine (2-PEA) |

| Key Substituent | N-Benzyl group (Lipophilic anchor) |

| Role | Parent scaffold for 25X-NBOMe series |

Structural Disambiguation

-

Target Compound (NBPEA):

(Secondary amine, active scaffold). -

Literal Prompt (Ether Analog):

(Aniline ether, likely inactive/intermediate). -

Significance: The N-benzyl moiety in NBPEA targets a specific hydrophobic pocket in the 5-HT

receptor, a feature absent in the ether analog.

Discovery and Historical Timeline

The history of NBPEA is defined by a "dormancy and rediscovery" arc, transitioning from a chemical curiosity to a cornerstone of neuropharmacology.

Phase I: Early Synthesis (1930s–1990s)

-

Initial Characterization: NBPEA was first synthesized in the early 20th century as a derivative of phenethylamine. Early literature (circa 1930s-1950s) focused on its physical properties and use as a precursor in organic synthesis rather than its biological activity.

-

Pharmacological Screening: In broad screens for sympathomimetic amines, NBPEA showed negligible activity compared to amphetamine. The bulky N-benzyl group reduced affinity for monoamine transporters (DAT/NET), rendering it inactive as a stimulant.

Phase II: The Ralf Heim Breakthrough (2003)

The pivotal moment in NBPEA history occurred at the Free University of Berlin .

-

The Researcher: Ralf Heim, a doctoral student.

-

The Discovery: While investigating 5-HT

receptor agonists, Heim synthesized a series of N-benzyl substituted phenethylamines. He discovered that adding a 2-methoxy group to the N-benzyl ring (creating the "NBOMe" motif) dramatically increased affinity. -

Mechanism: The 2-methoxy group forms an intramolecular hydrogen bond or electrostatic interaction that locks the molecule into a conformation perfectly suited for the receptor's active site.

Phase III: Characterization by David Nichols (2000s)

-

Validation: Professor David Nichols (Purdue University) further characterized these compounds, confirming their status as some of the most potent 5-HT

agonists known. -

Utility: NBPEA derivatives (specifically

C-labeled versions) became essential tools for PET imaging of serotonin receptors in the brain.

Phase IV: The "Grey Market" Era (2010–Present)

-

NPS Emergence: Around 2010, the NBPEA derivatives (25I-NBOMe, 25C-NBOMe) appeared on the illicit market as "legal" alternatives to LSD.

-

Toxicology: Unlike the parent phenethylamines (2C-x series), the NBPEA derivatives proved to have a steep dose-response curve, leading to significant toxicity and fatalities, prompting global scheduling.

Chemical Synthesis: Reductive Amination

The most robust and field-proven method for synthesizing NBPEA and its derivatives is Reductive Amination . This protocol is preferred for its high yield and operational simplicity.

Reaction Scheme

Experimental Protocol (Standardized)

Objective: Synthesis of N-Benzyl-2-phenylethylamine (NBPEA).

-

Imine Formation:

-

Reagents: 2-Phenylethylamine (1.0 eq), Benzaldehyde (1.0 eq).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Anhydrous conditions are preferred to drive equilibrium.

-

Procedure: Dissolve amine in MeOH. Add benzaldehyde dropwise with stirring. Stir at room temperature (RT) for 2–4 hours.

-

Observation: The solution may warm slightly (exothermic) and turn yellow, indicating imine (Schiff base) formation.

-

-

Reduction:

-

Reagents: Sodium Borohydride (NaBH

, 1.5–2.0 eq). -

Procedure: Cool the imine solution to 0°C (ice bath). Add NaBH

portion-wise (caution: gas evolution). -

Reaction: Allow to warm to RT and stir overnight.

-

Mechanism:[1] The borohydride reduces the C=N double bond to a C-N single bond.

-

-

Workup & Purification:

-

Quench: Add water or dilute HCl to destroy excess hydride.

-

Extraction: Basify to pH >10 with NaOH. Extract with Dichloromethane (DCM) x3.

-

Drying: Dry organic layer over MgSO

.[1] -

Isolation: Evaporate solvent to yield the crude oil.

-

Salt Formation: Dissolve oil in minimal isopropanol and add concentrated HCl or HCl/Ether to precipitate the hydrochloride salt (NBPEA·HCl).

-

Graphviz Workflow: Synthesis Pathway

Caption: Step-wise reductive amination pathway for the synthesis of the NBPEA scaffold.

Pharmacology & Mechanism of Action

The pharmacological relevance of NBPEA lies in its interaction with the 5-HT

Structure-Activity Relationship (SAR)

-

The N-Benzyl Pocket: Molecular modeling reveals a hydrophobic pocket in the 5-HT

receptor (near residues Val156 and Phe339) that accommodates the N-benzyl ring. -

The "NBOMe" Effect: Unsubstituted NBPEA has moderate affinity. However, adding an ortho-methoxy (-OCH

) group to the benzyl ring increases affinity by up to 100-fold.-

Reason: The oxygen atom of the methoxy group interacts with the protonated amine nitrogen, creating a rigid "hook" shape that locks the ligand into the receptor.

-

Comparative Binding Data (Ki Values)

Lower Ki indicates higher affinity.

| Compound | 5-HT | 5-HT | Selectivity (2A vs 2C) |

| 2C-I (Parent Phenethylamine) | 1.0 - 5.0 | 2.0 - 10.0 | Low |

| NBPEA (Unsubstituted) | ~50 - 100 | >100 | Low |

| 25I-NBOMe (Substituted NBPEA) | 0.044 | 0.6 | High |

| LSD (Reference) | 3.5 | 5.5 | Moderate |

Signaling Pathway

Activation of 5-HT

Caption: Gq-mediated signaling pathway activated by NBPEA derivatives at the 5-HT2A receptor.

References

-

Heim, R. (2003). Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur. Dissertation, Freie Universität Berlin.

-

Braden, M. R., et al. (2006). "Molecular modeling of the 5-HT2A receptor and design of novel 5-HT2A agonists." Psychopharmacology, 186(4), 438-447.

-

Halberstadt, A. L., & Geyer, M. A. (2014). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology, 61(3), 364-381.

-

Nichols, D. E. (2016). "Psychedelics."[2][3][4] Pharmacological Reviews, 68(2), 264-355.

-

Hansen, M., et al. (2014). "Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists." ACS Chemical Neuroscience, 5(3), 243-249.

Sources

Spectroscopic Characterization of N-Phenyl-2-benzyloxyethylamine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for N-Phenyl-2-benzyloxyethylamine, a secondary amine with a benzyl ether moiety. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in established spectroscopic principles and supported by comparative analysis with related compounds.

Molecular Structure and Spectroscopic Overview

N-Phenyl-2-benzyloxyethylamine possesses a unique combination of functional groups: a secondary aromatic amine and a benzyl ether. This structure dictates a specific spectroscopic fingerprint, which is invaluable for its identification and characterization. This guide will detail the expected spectral features and provide the logic behind their interpretation.

Molecular Structure:

Caption: Molecular structure of N-Phenyl-2-benzyloxyethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Phenyl-2-benzyloxyethylamine, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and internal standard is crucial for obtaining high-resolution NMR spectra. Deuterated chloroform (CDCl₃) is a common solvent for organic molecules of this type due to its excellent dissolving power and the single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[1]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Phenyl-2-benzyloxyethylamine in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectral Data (Predicted)

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.20 | multiplet | 10H | Aromatic protons (C₆H₅-CH₂- and C₆H₅-N) |

| ~6.75 | triplet | 1H | para-Proton on N-phenyl ring |

| ~6.65 | doublet | 2H | ortho-Protons on N-phenyl ring |

| ~4.50 | singlet | 2H | -O-CH ₂-Ph |

| ~4.10 (broad) | singlet | 1H | NH |

| ~3.60 | triplet | 2H | -CH ₂-O- |

| ~3.40 | triplet | 2H | -N-CH ₂- |

Interpretation:

The aromatic protons of both the phenyl and benzyloxy groups are expected to resonate in the downfield region of ~7.20-7.40 ppm.[2] The protons on the N-phenyl ring will be shifted slightly upfield due to the electron-donating effect of the nitrogen atom.[3] The benzylic protons (-O-CH ₂-Ph) are deshielded by the adjacent oxygen and the phenyl ring, appearing as a singlet around 4.50 ppm. The N-H proton signal is typically broad and its chemical shift can vary; D₂O exchange can be used to confirm this peak's identity as it will disappear from the spectrum.[4][5] The methylene protons adjacent to the nitrogen and oxygen atoms will appear as triplets due to coupling with their neighboring methylene group.

¹³C NMR Spectral Data (Predicted)

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C (quaternary, N-C ₆H₅) |

| ~138.0 | C (quaternary, -O-CH₂-C ₆H₅) |

| ~129.0 | CH (aromatic) |

| ~128.5 | CH (aromatic) |

| ~127.5 | CH (aromatic) |

| ~117.0 | CH (ortho, N-C ₆H₅) |

| ~113.0 | CH (para, N-C ₆H₅) |

| ~73.0 | -O-C H₂-Ph |

| ~69.0 | -C H₂-O- |

| ~44.0 | -N-C H₂- |

Interpretation:

The quaternary carbons attached to the nitrogen and the benzylic group are expected at ~148.0 ppm and ~138.0 ppm, respectively. The aromatic CH carbons will resonate in the typical range of ~113-129 ppm. The carbon of the benzylic methylene group (-O-C H₂-Ph) will be found around 73.0 ppm, while the other ethylamine backbone carbons will be further upfield.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation and provides high-quality spectra of solid and liquid samples.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the neat N-Phenyl-2-benzyloxyethylamine sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

IR Spectral Data (Predicted)

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch (secondary aromatic amine)[7][8] |

| 3100-3000 | Medium | C-H stretch (aromatic)[9] |

| 3000-2850 | Medium | C-H stretch (aliphatic)[9] |

| 1600, 1500 | Strong | C=C stretch (aromatic ring)[9] |

| ~1250 | Strong | C-N stretch (aromatic amine) |

| ~1100 | Strong | C-O stretch (ether)[10][11] |

| 750-700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation:

The key diagnostic peak for N-Phenyl-2-benzyloxyethylamine will be the N-H stretch of the secondary aromatic amine, which is expected around 3400 cm⁻¹.[7] This distinguishes it from a primary amine (two peaks) or a tertiary amine (no peak).[4][5] The spectrum will also show characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H stretches.[9] The strong C-O stretch of the benzyl ether will be a prominent feature around 1100 cm⁻¹.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Rationale: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural identification.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data (Predicted)

Data Summary:

| m/z | Proposed Fragment |

| 227 | [M]⁺ (Molecular Ion) |

| 136 | [C₆H₅NHCH₂CH₂]⁺ |

| 106 | [C₆H₅NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Interpretation:

The molecular ion peak is expected at an odd m/z value of 227, consistent with the nitrogen rule for a molecule containing one nitrogen atom.[12][13] A key fragmentation pathway for amines is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.[12][13] For N-Phenyl-2-benzyloxyethylamine, cleavage of the C-C bond alpha to the nitrogen would lead to the formation of a fragment at m/z 136. Another significant fragmentation pathway is the cleavage of the benzylic C-O bond, which would generate the highly stable tropylium ion at m/z 91.[14] The presence of a peak at m/z 106 would indicate the formation of the aniline radical cation.

Fragmentation Pathway Diagram:

Caption: Predicted mass spectrometry fragmentation of N-Phenyl-2-benzyloxyethylamine.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of N-Phenyl-2-benzyloxyethylamine. The predicted data, based on established principles and analysis of analogous structures, offers a robust framework for the identification and characterization of this compound. Experimental verification of these predictions will provide definitive structural confirmation.

References

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines | Spectroscopy Online. (2019, May 1). Retrieved from [Link]

-

Spectroscopy of Amines | Organic Chemistry Class Notes |... - Fiveable. (2025, August 15). Retrieved from [Link]

-

Structural analysis of amines. (2011, June 10). Retrieved from [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

-

(PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025, August 9). Retrieved from [Link]

-

The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides - PubMed. (2022, August 30). Retrieved from [Link]

-

Benzyl isopentyl ether - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Benzyl p-nitrophenyl ether - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.). Retrieved from [Link]

-

Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether | The Journal of Physical Chemistry A - ACS Publications. (2023, June 1). Retrieved from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL. (n.d.). Retrieved from [Link]

-

Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

-

Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. (2023, July 2). Retrieved from [Link]

-

Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). Retrieved from [Link]

-

N-Benzyl-2-phenethylamine - the NIST WebBook. (n.d.). Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (n.d.). Retrieved from [Link]

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). Retrieved from [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. N-Phenylbenzylamine(103-32-2) 13C NMR spectrum [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. projectguru.in [projectguru.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzyl ether(103-50-4) IR Spectrum [chemicalbook.com]

- 11. Benzyl isopentyl ether [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Solubility Profile and Physicochemical Characterization of N-Phenyl-2-benzyloxyethylamine

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization frameworks for N-Phenyl-2-benzyloxyethylamine .

Executive Summary

N-Phenyl-2-benzyloxyethylamine (CAS: Analogous to 622-18-4) is a secondary amine intermediate frequently utilized in the synthesis of nitrogen-containing heterocycles and pharmaceutical active ingredients (APIs).[1] Its structure—comprising a lipophilic benzyl ether tail and an N-phenyl headgroup—dictates a distinct solubility profile characterized by high lipophilicity and pH-dependent aqueous solubility.

This guide provides a comprehensive analysis of its thermodynamic solubility landscape, solvent selection strategies for process development, and validated protocols for experimental determination.

Physicochemical Profile & Structural Analysis[2]

Understanding the molecular architecture is the prerequisite for predicting solubility behavior.

| Property | Value (Estimated/Calculated) | Mechanistic Insight |

| IUPAC Name | N-(2-(Benzyloxy)ethyl)aniline | - |

| Molecular Formula | C₁₅H₁₇NO | - |

| Molecular Weight | 227.30 g/mol | Moderate MW facilitates dissolution in organic media. |

| LogP (Octanol/Water) | 3.6 – 4.1 | Highly lipophilic; indicates poor aqueous solubility. |

| pKa (Conjugate Acid) | ~4.6 (Aniline Nitrogen) | Weakly basic. Solubility increases significantly at pH < 3. |

| H-Bond Donors | 1 (Secondary Amine) | Limited self-association compared to primary amines. |

| H-Bond Acceptors | 2 (Ether Oxygen, Amine N) | Good interaction with protic solvents (Alcohols). |

Structural Logic

The molecule consists of three distinct domains:

-

Aniline Moiety: Provides weak basicity and aromatic pi-stacking potential.

-

Ethyl Linker: Flexible chain affecting crystal packing density.

-

Benzyl Ether: Adds significant lipophilicity and non-polar surface area.

Implication: The compound acts as a hydrophobe in neutral media but can function as a cationic surfactant-like molecule in highly acidic aqueous solutions.

Thermodynamic Solubility Landscape

The following data summarizes the solubility behavior across varying solvent classes. Note that values are derived from Structure-Activity Relationship (SAR) analysis of structural analogues (e.g., N-(2-phenoxyethyl)aniline) and standard thermodynamic principles.

Table 1: Solubility in Pure Solvents (25°C)

| Solvent Class | Solvent | Solubility Rating | Est. Conc. (mg/mL) | Application |

| Polar Protic | Methanol | High | > 100 | Process Solvent / Recrystallization |

| Ethanol | High | > 80 | Green Solvent Choice | |

| Water (pH 7) | Insoluble | < 0.05 | Anti-solvent | |

| Water (pH 1) | Moderate | 10 - 25 | Acidic Extraction | |

| Polar Aprotic | DMSO | Very High | > 200 | Stock Solutions (Bioassays) |

| DMF | Very High | > 150 | Reaction Medium | |

| Acetonitrile | High | > 100 | HPLC Mobile Phase | |

| Non-Polar | Toluene | High | > 150 | Reaction Solvent |

| Dichloromethane | Very High | > 250 | Extraction / Work-up | |

| n-Heptane | Low | < 5 | Anti-solvent (Crystallization) |

Solvent Effect Analysis

-

Like Dissolves Like: The high aromatic content (two phenyl rings) makes Toluene and DCM excellent solvents via

and Van der Waals interactions. -

Hydrogen Bonding: Alcohols (MeOH, EtOH) are effective due to the ether oxygen and amine nitrogen accepting protons from the solvent.

-

pH Dependency: In water, the uncharged form dominates at physiological pH (7.4), leading to precipitation. Solubility is only achieved by protonating the amine (pH < pKa - 2).

Experimental Protocols

To validate these values for a specific batch or polymorph, follow these self-validating protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the saturation concentration (

-

Preparation: Weigh ~50 mg of N-Phenyl-2-benzyloxyethylamine into a standard HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

If fully dissolved, add more solid until a suspension persists.

-

Cap and agitate (orbital shaker) at 25°C ± 0.1°C for 24 hours .

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification:

-

Dilute the supernatant 100-fold with Acetonitrile/Water (50:50).

-

Analyze via HPLC-UV (254 nm).

-

-

Validation: Check pH of aqueous supernatants at end-point. A shift in pH indicates salt formation or degradation.

Protocol B: Kinetic Solubility (High-Throughput)

For early-stage screening

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Add 10 µL of stock to 490 µL of aqueous buffer (PBS pH 7.4). Final DMSO = 2%.

-

Incubate: Shake for 2 hours at Room Temperature.

-

Read: Measure turbidity via Nephelometry or UV-absorption at 620 nm (non-absorbing region) to detect precipitation.

Visualization of Workflows

Diagram 1: Thermodynamic Solubility Workflow

This flowchart illustrates the critical decision nodes in the solubility determination process to ensure data integrity.

Caption: Step-by-step logic for determining thermodynamic solubility, ensuring saturation is maintained.

Diagram 2: Solvent Selection Strategy for Crystallization

This diagram guides the selection of solvent systems based on the physicochemical properties of the amine.

Caption: Solvent system pairing for crystallization development based on solubility differentials.

Applications in Process Development

Crystallization

For purification of N-Phenyl-2-benzyloxyethylamine, a Cooling Crystallization from Ethanol or a Drowning-out Crystallization (Ethanol/Water) is recommended.

-

Ethanol/Water: Dissolve in warm Ethanol (50°C), filter to remove insolubles, then slowly add Water or cool to 0°C. The hydrophobic nature ensures high recovery yields.

Salt Formation

Due to the low melting point and potential for oiling out of the free base, forming a salt is often preferred for isolation.

-

Hydrochloride Salt: Generated by adding HCl in IPA or Dioxane.

-

Oxalate Salt: Often yields highly crystalline solids for this class of secondary amines.

References

- Lipophilicity and Solubility of Aniline Derivatives: Hansch, C., et al. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book, 1995. (Establishes LogP baseline for N-alkylanilines).

-

Standard Solubility Protocols

-

Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.

-

-

Solubility Measurement Guidelines

-

OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105: Water Solubility.

-

-

Analogous Compound Data (N-(2-phenoxyethyl)aniline)

Sources

Methodological & Application

Protocol for the synthesis of N-Phenyl-2-benzyloxyethylamine

This Application Note provides a scientifically rigorous protocol for the synthesis of N-Phenyl-2-benzyloxyethylamine (also known as N-(2-(benzyloxy)ethyl)aniline). This molecule serves as a critical intermediate in medicinal chemistry, functioning as a protected form of N-(2-hydroxyethyl)aniline (N-phenylethanolamine).

Part 1: Strategic Analysis & Route Selection

Retrosynthetic Logic

The target molecule consists of a secondary amine core flanked by a phenyl group and a benzyl-protected ethyl ether. Three synthetic pathways were evaluated:

-

Route A: Reductive Amination. Reaction of aniline with benzyloxyacetaldehyde.

-

Critique: Benzyloxyacetaldehyde is unstable and difficult to source commercially.

-

-

Route B: O-Alkylation. Reaction of N-(2-hydroxyethyl)aniline with benzyl bromide.

-

Critique: Requires selective O-alkylation over N-alkylation. The nitrogen is more nucleophilic, leading to mixtures of N-benzyl and O-benzyl products unless the amine is protected (adding two steps: protection/deprotection).

-

-

Route C: N-Alkylation (Selected Route). Nucleophilic substitution of benzyl 2-bromoethyl ether by aniline .

-

Justification: This is a convergent, single-step synthesis using stable, commercially available starting materials. The primary challenge—over-alkylation to the tertiary amine—is managed kinetically by using aniline in stoichiometry excess.

-

Reaction Scheme

Figure 1: Synthetic pathway utilizing nucleophilic substitution on a primary alkyl bromide.

Part 2: Detailed Protocol

Materials & Stoichiometry

Safety Note: Aniline is toxic by inhalation and skin absorption. Benzyl 2-bromoethyl ether is an alkylating agent. Perform all operations in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |

| Benzyl 2-bromoethyl ether | 215.09 | 1.0 | 21.5 g (100 mmol) | Limiting Reagent |

| Aniline | 93.13 | 4.0 | 37.2 g (400 mmol) | Nucleophile / Solvent |

| Sodium Bicarbonate | 84.01 | 1.25 | 10.5 g (125 mmol) | Acid Scavenger |

| Water | 18.02 | - | 50 mL | Solvent |

Note on Stoichiometry: A 4:1 ratio of aniline to bromide is critical. High concentrations of primary amine favor mono-alkylation over di-alkylation. The excess aniline is recoverable.[4]

Experimental Procedure

Step 1: Reaction Setup

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Charge the flask with aniline (37.2 g) and water (50 mL).

-

Add sodium bicarbonate (10.5 g). The base will suspend in the aqueous phase.

-

Heat the mixture to 90–95°C using an oil bath. Ensure vigorous stirring to mix the biphasic system (aniline/water).[4]

Step 2: Addition of Electrophile

-

Load benzyl 2-bromoethyl ether (21.5 g) into a pressure-equalizing addition funnel attached to the flask.

-

Add the bromide dropwise over 60 minutes .

-

Reasoning: Slow addition keeps the concentration of the alkylating agent low relative to the aniline, further suppressing dimer formation.

-

-

After addition is complete, maintain reflux (approx. 100°C internal temp) for 4 hours .

-

Monitoring: Check reaction progress by TLC (Silica; Hexane:Ethyl Acetate 4:1). The bromide (

) should disappear; the product (

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Transfer to a separatory funnel. The mixture will separate into an organic layer (bottom, containing amines) and an aqueous layer (top, containing NaBr/NaHCO3).

-

Separate the layers.[2][4][5] Extract the aqueous layer once with toluene (20 mL) to recover any entrained product.

-

Combine the organic layers and wash with saturated brine (30 mL).

-

Dry the organic phase over anhydrous sodium sulfate (

), filter, and concentrate slightly (remove toluene) if necessary.

Step 4: Purification (The Critical Step) The crude mixture contains the product, a large excess of aniline, and trace dialkylated byproduct.

-

Distillation (Removal of Aniline):

-

Setup a vacuum distillation apparatus (short path).

-

Distill the excess aniline at reduced pressure (approx. 81°C at 12 mmHg ).

-

Once aniline distillation ceases, the residue in the pot is the crude N-phenyl-2-benzyloxyethylamine.

-

-

Final Polish (Chromatography):

-

For high purity (>98%), purify the residue via silica gel flash chromatography.

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexane.

-

The product is a pale yellow oil.

-

Part 3: Characterization & Data

Expected Analytical Data

-

Appearance: Pale yellow viscous oil.

-

H NMR (400 MHz, CDCl

- 7.25–7.35 (m, 5H, Benzyl-Ar).

- 7.15 (t, 2H, Aniline-meta).

- 6.70 (t, 1H, Aniline-para).

- 6.60 (d, 2H, Aniline-ortho).

-

4.55 (s, 2H, O-CH

- 4.00 (br s, 1H, NH ).

-

3.70 (t, 2H, CH

-

3.35 (t, 2H, N-CH

-

MS (ESI): Calculated for C

H

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (<50%) | Incomplete reaction or hydrolysis of bromide. | Ensure vigorous stirring (biphasic). Verify temperature is >90°C. Add catalytic NaI (0.1 eq) to form reactive iodide in situ (Finkelstein). |

| High Impurity (Dialkylation) | Excess bromide or fast addition. | Increase Aniline equivalents to 5.0. Slow down addition rate. |

| Product contains Aniline | Inefficient distillation. | Aniline is difficult to remove completely. Dissolve product in EtOAc and wash with 1M Citric Acid (pH 4) to selectively remove aniline if product pKa allows, or rely on column chromatography. |

Part 4: Process Workflow

Figure 2: Operational workflow for the batch synthesis.

References

-

Organic Syntheses Procedure (Analogous): Willson, F. G.; Wheeler, T. S. "Benzylaniline".[1][2][4][6] Organic Syntheses, Coll. Vol. 1, p. 102 (1941). Link

-

Reagent Data: Benzyl 2-bromoethyl ether (CAS 1462-37-9). Sigma-Aldrich Product Specification. Link

- General N-Alkylation Methodology: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.

- Purification of Anilines: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed. Butterworth-Heinemann, 2009. (Protocol for drying and distilling aniline).

Sources

Using N-Phenyl-2-benzyloxyethylamine in medicinal chemistry

Application Note: Strategic Utilization of N-Phenyl-2-benzyloxyethylamine in Medicinal Chemistry

Executive Summary

N-Phenyl-2-benzyloxyethylamine (CAS: 61436-71-3, often referred to as N-(2-(benzyloxy)ethyl)aniline) represents a high-value "masked" intermediate in medicinal chemistry.[1][2] Unlike its unprotected counterpart (N-phenylethanolamine), this compound carries a benzyl-protected hydroxyl group.[1][2] This structural feature allows chemists to perform chemoselective modifications on the secondary amine (N-alkylation, acylation, or sulfonation) without interference from the hydroxyl group.[1][2]

Once the nitrogen core is functionalized, the benzyl group can be orthogonally removed (debenzylation) to reveal a primary alcohol.[1][2] This alcohol serves as a "latent warhead" for further derivatization—enabling the rapid synthesis of nitrogen mustards , morpholines , piperazines , or PROTAC linkers .[1][2]

This guide details the synthesis, handling, and application of this scaffold, supported by field-proven protocols and mechanistic insights.

Chemical Profile & Strategic Advantage

| Property | Specification |

| IUPAC Name | N-(2-(Benzyloxy)ethyl)aniline |

| Molecular Formula | |

| Molecular Weight | 227.31 g/mol |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, DMF, Toluene; Insoluble in water |

| Key Functionality | Secondary Amine (Nucleophile) + Benzyl Ether (Latent Electrophile precursor) |

Why use this over N-phenylethanolamine?

-

Selectivity: Prevents O-alkylation/O-acylation side reactions during the elaboration of the nitrogen center.[1][2]

-

Solubility: The lipophilic benzyl group improves solubility in non-polar organic solvents, facilitating chromatography and workup compared to the polar amino-alcohol.[1][2]

-

Orthogonality: The benzyl ether is stable to basic, acidic (mild), and oxidative conditions, surviving multi-step synthesis before specific removal via hydrogenolysis or Lewis acids.[1][2]

Core Protocol A: Synthesis of the Scaffold

Objective: Preparation of N-Phenyl-2-benzyloxyethylamine from Aniline.

Mechanism: Nucleophilic substitution (

Reagents:

-

Aniline (1.0 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv) or Sodium Hydride (NaH) -

Solvent: DMF or Acetonitrile (

)[1][3]

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (

).[1][2] -

Dissolution: Add Aniline (10 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add

(20 mmol) in one portion. Stir for 15 minutes at room temperature to ensure suspension homogeneity. -

Alkylation: Dropwise add Benzyl 2-bromoethyl ether (11 mmol).

-

Reaction: Heat the mixture to 60–80°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The product usually appears at

.[1][2] -

Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (

mL).[1][2] -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Core Protocol B: The "Linker-Reveal" Strategy

Objective: Using the scaffold to build a drug conjugate and revealing the hydroxyl group.[1][2]

This protocol demonstrates the power of the molecule: coupling it to a core (e.g., a sulfonyl chloride or alkyl halide) and then deprotecting it.[1][2]

Phase 1: N-Functionalization (Coupling)

-

Scenario: Reacting with a Sulfonyl Chloride (e.g., for sulfonamide synthesis).[1][2]

-

Protocol: Dissolve N-Phenyl-2-benzyloxyethylamine (1 equiv) in DCM with Pyridine (2 equiv). Add Aryl-Sulfonyl Chloride (1.1 equiv) at 0°C. Stir overnight.

-

Result: The secondary amine is capped; the benzyl ether remains intact.[1][2]

Phase 2: Debenzylation (The "Reveal")[1]

-

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (

, balloon pressure), Methanol/THF. -

Protocol:

-

Dissolve the N-functionalized intermediate in MeOH/THF (1:1).[1][2]

-

Add 10% Pd/C carefully under Argon flow.[1]

-

Evacuate and backfill with

(3 cycles).[1][2] -

Stir at RT for 4–12 hours.

-

Validation: TLC should show a significant drop in

(formation of the polar alcohol) and loss of UV activity associated with the benzyl group.[1][2] -

Filter through Celite to remove Pd.[1][2] Concentrate to obtain the N-functionalized-N-(2-hydroxyethyl)aniline .

-

Strategic Application: Heterocycle Synthesis

The revealed alcohol is a prime precursor for intramolecular cyclization.[1][2]

Workflow: Synthesis of N-Aryl Morpholines

-

Precursor: Start with the deprotected alcohol from Protocol B.

-

Activation: React with Chloroacetyl chloride to form the N-acyl-O-chloroacetyl intermediate (or similar dielectrophile).

-

Cyclization: Treat with strong base (NaH) to induce intramolecular displacement, closing the morpholine ring.[1][2]

Workflow: Synthesis of Indolines (via O-Functionalization) If the phenyl ring is electron-rich, the alcohol can be converted to an aldehyde (Swern Oxidation) followed by acid-catalyzed cyclization (Pictet-Spengler type) to form isoquinoline or indole derivatives.[1][2]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

Caption: Divergent synthesis workflow starting from N-Phenyl-2-benzyloxyethylamine, showing its utility as a protected linker for accessing diverse medicinal scaffolds.

References & Authoritative Grounding

The protocols and strategies described above are grounded in established medicinal chemistry methodologies involving N-alkylation and orthogonal deprotection.[1][2]

-

Synthesis of Linezolid Metabolites (Use of Benzyl 2-bromoethyl ether):

-

Context: This paper details the alkylation of aniline derivatives using benzyl 2-bromoethyl ether, followed by hydrogenolysis to reveal the alcohol, mirroring the core protocol of this guide.

-

Source: Takaya, K., et al. (2025).[1][2] A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. MDPI.[1]

-

-

General Synthesis of N-Alkylanilines (Organic Syntheses):

-

Application in Xanthine Derivatives (DPP-IV Inhibitors):

-

Benzofuran Compounds for Hepatitis C (Linker Chemistry):

Sources

Application Note: N-Phenyl-2-benzyloxyethylamine in Materials Science & Drug Development

This is a comprehensive Application Note and Protocol Guide for N-Phenyl-2-benzyloxyethylamine (chemically identified as N-(2-(benzyloxy)ethyl)aniline), a strategic intermediate bridging pharmaceutical synthesis and advanced materials science.

Executive Summary

N-Phenyl-2-benzyloxyethylamine (CAS: Analogous to 60044-24-8 for N-(2-(benzyloxy)ethyl)aniline) is a versatile secondary amine building block. Its structure features an aniline core N-alkylated with a benzyloxyethyl chain, providing a unique combination of a reactive nitrogen center and a protected primary alcohol.

In Materials Science , it serves as a critical precursor for synthesizing functionalized Hole Transport Materials (HTMs) in Organic Light Emitting Diodes (OLEDs), enabling the creation of solution-processable, cross-linkable films. In Drug Development , it acts as a robust linker intermediate for synthesizing bioactive molecules (e.g., oxazolidinone antibiotics like Linezolid analogs), allowing for the controlled attachment of pharmacophores while maintaining solubility through the lipophilic benzyl protecting group.

Chemical Profile & Properties[1][2][3]

| Property | Description |

| Chemical Name | N-(2-(Benzyloxy)ethyl)aniline |

| Synonyms | N-Phenyl-2-benzyloxyethylamine; N-(2-Benzyloxyethyl)phenylamine |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

| Physical State | Pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water |

| Key Functionality | Secondary Amine (Nucleophilic), Benzyl Ether (Protected Alcohol) |

Core Application 1: Synthesis of Cross-Linkable Hole Transport Materials (HTMs)

Context & Mechanism

In organic electronics, standard Triphenylamine (TPA) derivatives often suffer from phase separation or dissolution during multi-layer device fabrication. N-Phenyl-2-benzyloxyethylamine addresses this by serving as a "masked" functional monomer.

-

Synthesis: It is coupled with aryl halides to form a TPA core.

-

Deprotection: The benzyl group is removed to reveal a hydroxyl group (-OH).

-

Functionalization: The -OH is reacted with acryloyl chloride to create a cross-linkable HTM, enabling robust, solvent-resistant films.

Protocol: Synthesis of Cross-Linkable TPA Precursor

Phase A: Synthesis of N-(2-(Benzyloxy)ethyl)aniline (The Intermediate)

-

Objective: Create the mono-alkylated aniline building block.

-

Reagents: Aniline (1.0 eq), Benzyl 2-bromoethyl ether (1.1 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under N₂ atmosphere.

-

Dissolution: Dissolve Aniline (10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add K₂CO₃ (20 mmol) followed by the dropwise addition of Benzyl 2-bromoethyl ether (11 mmol).

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aniline spot disappears.

-

Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to isolate the pale yellow oil.

Phase B: Buchwald-Hartwig Coupling (HTM Core Formation)

-

Objective: Couple the intermediate with an aryl bromide (e.g., 4-Bromobiphenyl) to form the Triphenylamine core.

-

Reagents: N-(2-(Benzyloxy)ethyl)aniline (1.0 eq), Aryl Bromide (1.1 eq), Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (4 mol%), NaOtBu (1.5 eq), Toluene.

Step-by-Step Methodology:

-

Catalyst Prep: In a glovebox, mix Pd₂(dba)₃ and P(t-Bu)₃ in toluene and stir for 10 min to generate the active catalyst.

-

Reaction: Add the amine, aryl bromide, and NaOtBu to a pressure vial. Add the catalyst solution.

-

Heating: Seal and heat at 110°C for 24 hours.

-

Isolation: Filter through a pad of celite, concentrate, and purify via column chromatography.

-

Result: A TPA derivative with a benzyl-protected side chain.

-

Phase C: Deprotection & Functionalization

-

Deprotection: Hydrogenate the product (H₂, Pd/C, THF/MeOH) to remove the benzyl group, yielding the free alcohol (-CH₂CH₂OH).

-

Cross-Linker Attachment: React the alcohol with Acryloyl Chloride (Et₃N, DCM, 0°C) to attach a polymerizable acrylate group.

Core Application 2: Pharmaceutical Linker Synthesis

Context & Mechanism

In drug discovery, particularly for PROTACs (Proteolysis Targeting Chimeras) or Antibiotic Conjugates , the linker's physicochemical properties are critical. This molecule provides a specific "Ethyl-Amino" spacer that is stable under physiological conditions but can be modified synthetically.

Protocol: N-Alkylation for Bioactive Conjugates

-

Objective: Attach the secondary amine to a pharmacophore scaffold (e.g., a halogenated heterocycle).

Step-by-Step Methodology:

-

Activation: Dissolve the core pharmacophore (containing a leaving group like -Cl or -OTs) in DMSO.

-

Coupling: Add N-Phenyl-2-benzyloxyethylamine (1.2 eq) and DIPEA (3.0 eq).

-

Microwave Synthesis: Irradiate at 120°C for 20 minutes (or reflux for 6 hours).

-

Note: Microwave heating is preferred for sterically hindered amines to suppress side reactions.

-

-

Validation: Verify the formation of the tertiary amine linkage via LC-MS (Look for M+1 peak corresponding to the conjugate).

Visualized Workflows

Figure 1: Synthesis Pathway for Cross-Linkable HTM

Caption: Step-by-step synthetic route transforming Aniline into a Cross-Linkable Hole Transport Material via the N-Phenyl-2-benzyloxyethylamine intermediate.

Technical Considerations & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Poly-alkylation (formation of tertiary amine) | Use a slight excess of Aniline (1.5 eq) to favor mono-alkylation; add the bromide dropwise. |

| Incomplete Coupling | Catalyst poisoning or poor inert atmosphere | Ensure Toluene is degassed; use a glovebox for catalyst preparation. |

| Benzyl Group Stability | Premature deprotection | Avoid strong Lewis acids (e.g., BBr₃) during intermediate steps unless deprotection is intended. |

References

-

Synthesis of Linezolid Metabolites

- Title: A Unified Approach to Synthesizing Four Linezolid Metabolites Th

- Source: National Institutes of Health (NIH) / PMC.

- Context: Describes the N-alkylation of aniline deriv

-

URL:[Link]

-

Hole Transport Materials in OLEDs

- Title: Cross-linkable Hole-Transporting M

- Source: Journal of M

- Context: General protocol for synthesizing cross-linkable TPA derivatives via hydroxy-functionalized intermedi

-

URL:[Link]

-

General Synthesis of N-Alkyl Anilines

- Title: Efficient Synthesis of N-Alkyl Anilines

- Source: Organic Syntheses.

-

URL:[Link]

Step-by-step guide to N-Phenyl-2-benzyloxyethylamine purification

Executive Summary

This guide details the purification protocol for N-Phenyl-2-benzyloxyethylamine (CAS: 38336-04-8 / Analogous structures), a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical building blocks.

Unlike simple aliphatic amines, this compound is an N-alkyl aniline derivative . Its reduced basicity (estimated pKa ~5.0–5.5) and high lipophilicity present unique purification challenges, particularly when separating it from unreacted aniline or poly-alkylated byproducts. This protocol prioritizes a hybrid purification strategy : initial vacuum distillation to remove low-molecular-weight impurities, followed by a selective hydrochloride salt formation to achieve >98% purity.

Chemical Logic & Properties

To design a self-validating protocol, we must understand the physicochemical landscape of the target molecule.

| Property | Value / Characteristic | Implication for Purification |

| Structure | Ph-NH-CH₂-CH₂-O-CH₂-Ph | Secondary amine with significant hydrophobic domains (two phenyl rings). |

| Basicity (pKa) | ~5.2 (Weak Base) | Critical: It will not protonate fully at pH 6–7. Requires pH < 2 for complete extraction into the aqueous phase. |

| Boiling Point | High (>300°C est. at atm) | Cannot be distilled at atmospheric pressure without decomposition. High-vacuum required. |

| Solubility | Soluble in DCM, Toluene, EtOAc | High lipophilicity means it resists partitioning into water unless fully protonated. |

| Major Impurities | Aniline, Benzyl bromide, Bis-alkylated amine | Aniline has a similar pKa (4.6), making acid-base separation inefficient. |

Strategic Insight: Standard acid-base extraction (the "shake-out" method) often fails here because the pKa difference between the product and the starting aniline is too small (<1 log unit). Therefore, we utilize lipophilicity-driven salt crystallization . The product's large hydrophobic surface area makes its HCl salt less soluble in polar-aprotic solvents (like acetonitrile or cold ethyl acetate) compared to the smaller aniline hydrochloride, allowing for selective precipitation.

Process Flow Visualization

The following diagram illustrates the logical decision tree for the purification workflow.

Figure 1: Purification workflow prioritizing thermal separation of volatiles followed by selective crystallization.

Step-by-Step Purification Protocol

Phase 1: Crude Workup & Bulk Separation

Objective: Remove reaction solvents and low-boiling impurities (e.g., unreacted alkyl halides).

-

Quench: If the reaction used a strong base (NaH, KOH), quench the mixture with saturated NH₄Cl solution.

-

Extraction: Extract the organic layer with Ethyl Acetate (3 x Vol). Wash combined organics with Brine.

-

Concentration: Dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude red/brown oil.

-

High-Vacuum Stripping:

-

Connect the flask to a high-vacuum manifold (<1 mmHg).

-

Heat the oil to 60°C for 1 hour. This removes trace benzyl bromide (lachrymator) and volatile solvents.

-

Note: If unreacted aniline is present in large amounts (>10%), a short-path distillation is recommended here. Aniline distills at ~80°C (10 mmHg), while the product will remain in the pot.

-

Phase 2: Selective Salt Formation

Objective: Convert the free base into a solid salt, leveraging the differential solubility of the product vs. impurities.

-

Dissolution: Dissolve the stripped oil in Anhydrous Diethyl Ether (or MTBE if ether is unavailable). Use approximately 10 mL solvent per gram of crude oil.

-

Checkpoint: The solution should be clear. If turbid, filter through a celite pad.

-

-

Acidification:

-

Place the flask in an ice bath (0°C) with vigorous stirring.

-

Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane).

-

Observation: A white to off-white precipitate should form immediately.

-

Continue addition until the supernatant is acidic (pH < 2 on wet pH paper).

-

-

Digestion: Allow the slurry to stir at 0°C for 30 minutes. This "ages" the precipitate, preventing the occlusion of impurities.

-

Filtration: Filter the solid using a sintered glass funnel (Porosity 3). Wash the cake with cold anhydrous ether.

-

Mechanistic Insight: Non-basic impurities (benzyl alcohol) and highly lipophilic byproducts remain in the ether filtrate.

-

Phase 3: Recrystallization (The Polishing Step)

Objective: Remove trace aniline hydrochloride and colored impurities.

-